molecular formula C12H12N2O2 B4570959 9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

Cat. No.: B4570959
M. Wt: 216.24 g/mol
InChI Key: MUERDKGFAUTYEJ-UHFFFAOYSA-N
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Description

9-Amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its fused ring structure, which includes both a chromene and a pyridine ring

Scientific Research Applications

9-Amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture can yield this compound . The reaction conditions often include heating under reflux and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

9-Amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Mechanism of Action

The mechanism of action of 9-amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyridine derivatives, such as:

Uniqueness

What sets 9-amino-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one apart is its unique combination of an amino group and a keto group within the fused ring structure. This combination enhances its chemical reactivity and potential for diverse applications. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

9-amino-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-3-4-10-9(6-7)8-2-1-5-14-11(8)12(15)16-10/h3-4,6,14H,1-2,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERDKGFAUTYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 2
Reactant of Route 2
9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 3
9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 4
9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 5
9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Reactant of Route 6
9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE

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